1-benzyl-1H-pyrazol-4-ol
Overview
Description
1-Benzyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family It features a five-membered ring with two adjacent nitrogen atoms and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction typically proceeds under mild conditions and can be catalyzed by various agents, including acids and bases .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
1-Benzyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrazol-4-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazol-4-ol: Similar structure but with a phenyl group instead of a benzyl group.
1-Methyl-1H-pyrazol-4-ol: Features a methyl group instead of a benzyl group.
1-Benzyl-3-methyl-1H-pyrazol-4-ol: Contains an additional methyl group at the third position.
Uniqueness: 1-Benzyl-1H-pyrazol-4-ol is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-benzylpyrazol-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUNASLYMZLPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226989-35-1 | |
Record name | 1-benzyl-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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